molecular formula C19H25N5O3S B2813136 5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863002-95-3

5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2813136
CAS RN: 863002-95-3
M. Wt: 403.5
InChI Key: WBJDNXOIPRSBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with potential therapeutic applications . It is available for purchase from certain chemical suppliers.

Scientific Research Applications

Synthesis and Chemical Reactions

Pyrimidine derivatives are central to a variety of chemical synthesis and reaction studies. For instance, the intramolecular ene reaction of certain dimethylpyrimidine-2,4-diones leads to the formation of pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994). This reaction demonstrates the versatility of pyrimidine compounds in generating new heterocyclic structures with potential biological activity. Similarly, reactions involving amino acid derivatives and dimethylpyrimidine-2,4-diones produce azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents used, showcasing the reactivity of these compounds towards the synthesis of diverse heterocycles (Inazumi et al., 1994).

Applications in Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a major area of interest, with pyrimidine derivatives serving as precursors for various novel heterocycles. The facile construction of substituted pyrimido[4,5-d]pyrimidones demonstrates the adaptability of pyrimidine frameworks in creating complex structures (Hamama et al., 2012). Additionally, the study on the synthesis of derivatives of 5-amino-7-oxo(6h)-1,3-dithiolo[4,5-d]pyrimidine underscores the continuous exploration for new compounds with potential biological significance (Neiland et al., 1992).

Mechanistic Studies and Novel Syntheses

Research also delves into the mechanisms of reactions involving pyrimidine derivatives, leading to the discovery of novel synthetic pathways and compounds. For example, the synthesis of 2H-pyrido[l′,2′:1,6]pyrido[2,3-d]pyrimidine-2,4(3H)diones ("bent 5-deazaflavins") and their use in oxidation reactions highlight the functional versatility and potential utility of these compounds in chemical transformations (Yoneda et al., 1980).

properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-22-16-14(18(26)23(2)19(22)27)17(21-15(20-16)12-7-8-12)28-11-13(25)24-9-5-3-4-6-10-24/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJDNXOIPRSBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)N4CCCCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.